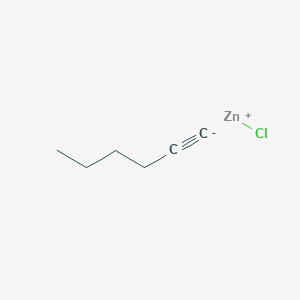
Zinc, chloro-1-hexynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro-1-hexynyl- is an organozinc compound characterized by the presence of a zinc atom bonded to a chloro group and a 1-hexynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, chloro-1-hexynyl- typically involves the reaction of zinc chloride with 1-hexyne in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{ZnCl}_2 + \text{C}_6\text{H}_9\text{Cl} \rightarrow \text{Zn(C}_6\text{H}_9\text{Cl)}_2 ]
Industrial Production Methods: Industrial production of Zinc, chloro-1-hexynyl- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: Zinc, chloro-1-hexynyl- can undergo oxidation reactions, forming zinc oxide and other oxidized products.
Reduction: The compound can be reduced to form zinc metal and corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products:
Oxidation: Zinc oxide and hexanoic acid derivatives.
Reduction: Zinc metal and hexane.
Substitution: Various substituted hexynyl derivatives.
Applications De Recherche Scientifique
Zinc, chloro-1-hexynyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds, which are crucial in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Zinc, chloro-1-hexynyl- exerts its effects involves the formation of stable organozinc intermediates. These intermediates can participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets include organic substrates that undergo transformation through the action of the zinc center, often involving coordination to the zinc atom and subsequent reaction with other reagents.
Comparaison Avec Des Composés Similaires
- Zinc, chloro-1-butynyl-
- Zinc, chloro-1-octynyl-
- Zinc, chloro-1-propynyl-
Comparison: Zinc, chloro-1-hexynyl- is unique due to its specific chain length and the resulting steric and electronic properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it particularly useful in certain synthetic applications. The presence of the chloro group also imparts distinct reactivity patterns compared to other halogenated zinc compounds.
Propriétés
Numéro CAS |
65960-05-6 |
|---|---|
Formule moléculaire |
C6H9ClZn |
Poids moléculaire |
182.0 g/mol |
Nom IUPAC |
chlorozinc(1+);hex-1-yne |
InChI |
InChI=1S/C6H9.ClH.Zn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DYPFMEGFLSLZJF-UHFFFAOYSA-M |
SMILES canonique |
CCCCC#[C-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


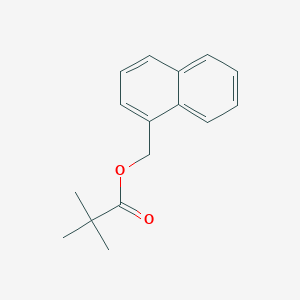
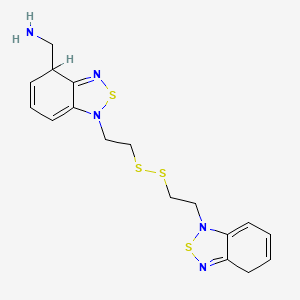
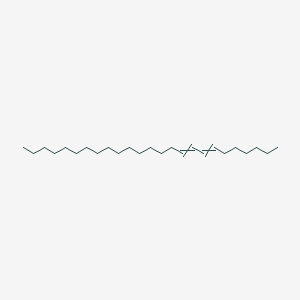



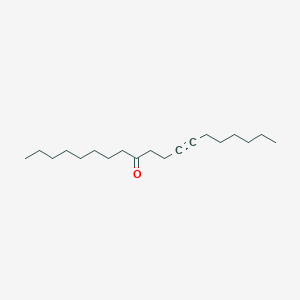
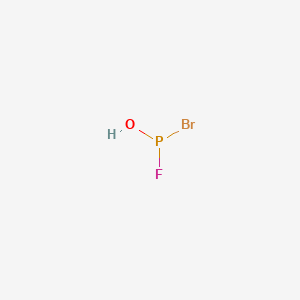
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
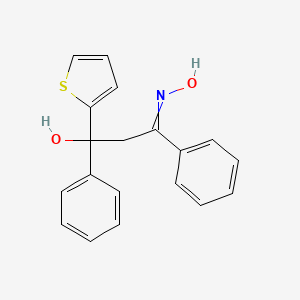
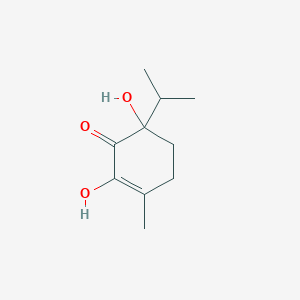

![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

